2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol
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Overview
Description
2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is a Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 3-chloro-4-fluoroaniline and 6-iodo-4-methylsalicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions . The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The halogen atoms (chlorine, fluorine, and iodine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antibacterial and antioxidant activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The biological activity of 2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or antioxidant effects . The compound’s mechanism of action involves binding to molecular targets such as enzymes or DNA, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- 3-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- 2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
Uniqueness
2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of chlorine, fluorine, and iodine atoms in the structure provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H10ClFINO |
---|---|
Molecular Weight |
389.59 g/mol |
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C14H10ClFINO/c1-8-4-9(14(19)13(17)5-8)7-18-10-2-3-12(16)11(15)6-10/h2-7,19H,1H3 |
InChI Key |
KGRLYSOMNMTCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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